molecular formula C25H26N4O4S B295738 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No. B295738
M. Wt: 478.6 g/mol
InChI Key: LIZVTQVXITXALB-FKODFALISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as ETP-46464, is a synthetic compound that has been developed for its potential therapeutic applications. It belongs to the class of thiadiazolo pyrimidinones and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the inhibition of the interaction between two key proteins, namely, bromodomain-containing protein 4 (BRD4) and acetyl-lysine reader protein (ALRP). BRD4 is a protein that plays a critical role in the regulation of various cellular processes such as transcription, cell cycle, and apoptosis. ALRP, on the other hand, is a protein that recognizes and binds to acetylated lysine residues on histone proteins, which are critical for the regulation of gene expression. The interaction between BRD4 and ALRP is critical for the regulation of gene expression and cellular processes. 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one inhibits this interaction by binding to the bromodomain of BRD4, which prevents the binding of ALRP to acetylated lysine residues on histone proteins. This disruption of the signaling pathway leads to the inhibition of cancer cell proliferation and the regulation of inflammation and neurological functions.
Biochemical and Physiological Effects:
6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to have significant biochemical and physiological effects in various preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, as well as the regulation of inflammation and neurological functions. In addition, it has been found to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several advantages and limitations for lab experiments. One of the advantages is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. In addition, it has been found to have a favorable pharmacokinetic profile, which makes it suitable for further development as a therapeutic agent. However, one of the limitations is the lack of clinical data on its safety and efficacy in humans, which makes it difficult to assess its potential therapeutic value.

Future Directions

There are several future directions for the research on 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One of the directions is the further development of the compound as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another direction is the investigation of its mechanism of action and the identification of other potential targets for the compound. In addition, the development of more potent and selective analogs of 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one could lead to the identification of more effective therapeutic agents. Finally, the investigation of its safety and efficacy in humans is critical for the further development of the compound as a therapeutic agent.

Synthesis Methods

The synthesis of 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves a multi-step process that starts with the reaction of 2-phenylacetic acid with ethylene glycol to form 2-phenoxyethyl 2-phenylacetate. This intermediate is then reacted with 3-ethoxy-4-hydroxybenzaldehyde to form 3-ethoxy-4-(2-phenoxyethoxy)benzaldehyde. The final step involves the reaction of this intermediate with 2-propyl-1,3,4-thiadiazole-5,6-diamine to form 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one.

Scientific Research Applications

6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to have a unique mechanism of action that involves the inhibition of the protein-protein interaction between two key proteins, which are involved in the regulation of various cellular processes. This inhibition leads to the disruption of the signaling pathways that are critical for the survival and proliferation of cancer cells, as well as the regulation of inflammation and neurological functions.

properties

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

(6Z)-6-[[3-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H26N4O4S/c1-3-8-22-28-29-23(26)19(24(30)27-25(29)34-22)15-17-11-12-20(21(16-17)31-4-2)33-14-13-32-18-9-6-5-7-10-18/h5-7,9-12,15-16,26H,3-4,8,13-14H2,1-2H3/b19-15-,26-23?

InChI Key

LIZVTQVXITXALB-FKODFALISA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OCC)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OCC)C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OCC)C(=O)N=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.